3-Ethenylquinoline-8-carboxamide
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-ethenylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H10N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h2-7H,1H2,(H2,13,15) |
InChI Key |
CODIVOZOEAWHDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Ethenylquinoline 8 Carboxamide
Established Synthetic Routes to the 3-Ethenylquinoline-8-carboxamide Core Structure
The formation of the fundamental this compound structure is not typically achieved in a single step but rather through well-defined, sequential reactions. These routes focus on first constructing a quinoline (B57606) ring with appropriate functionalities at the C3 and C8 positions, which are then elaborated to the desired ethenyl and carboxamide groups.
Multistep Reaction Sequences for Ethenyl and Carboxamide Functionalization
A plausible and versatile approach to this compound involves a multistep pathway commencing with the synthesis of a suitably substituted quinoline core. A common strategy begins with the Skraup or Doebner-von Miller reaction to construct the quinoline ring system. For instance, the Skraup reaction of m-toluidine (B57737) with glycerol (B35011) can yield a mixture of 5- and 7-methylquinoline. wikipedia.org Subsequent nitration of this mixture can selectively produce 7-methyl-8-nitroquinoline, which serves as a crucial intermediate. wikipedia.org
The synthetic sequence would then proceed as follows:
Oxidation of the Methyl Group: The methyl group at the 7-position can be oxidized to a carboxylic acid.
Introduction of a Handle at C3: A halogen, typically bromine, is introduced at the C3 position to facilitate the subsequent introduction of the ethenyl group.
Vinylation at C3: The ethenyl group is installed using a palladium-catalyzed cross-coupling reaction.
Reduction of the Nitro Group: The nitro group at the C8 position is reduced to an amine.
Amidation: The resulting amino group is then converted to the desired carboxamide.
Alternatively, a strategy involving a Vilsmeier-Haack reaction on an appropriate acetanilide (B955) can generate a 2-chloro-3-formylquinoline derivative. organic-chemistry.org This formyl group provides a direct precursor to the ethenyl moiety via olefination reactions.
One-Pot and Cascade Reactions in Quinoline Synthesis Relevant to this compound
While a direct one-pot synthesis of this compound is not prominently described in the literature, one-pot methodologies for the synthesis of substituted quinolines are well-established and can be adapted to create precursors for the target molecule. wikipedia.orgorganic-chemistry.org For example, the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can be performed in a one-pot fashion. alfa-chemistry.com By selecting appropriately substituted starting materials, it is conceivable to construct a quinoline ring with precursors to the ethenyl and carboxamide groups in a more streamlined manner.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, also offer potential for the efficient synthesis of the quinoline core.
Strategies for the Introduction and Modification of the Ethenyl Moiety at Position 3
The introduction of the ethenyl group at the C3 position of the quinoline ring is a critical transformation. Several reliable methods are available, primarily relying on modern cross-coupling and olefination technologies.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the vinylation of haloquinolines. The most common approaches include the Heck, Suzuki, and Stille reactions.
Heck Reaction: The Heck reaction involves the coupling of a vinyl compound (e.g., ethylene (B1197577) or a vinylboronic acid derivative) with a 3-haloquinoline, such as 3-bromoquinoline-8-carboxylate, in the presence of a palladium catalyst and a base. wikipedia.org This reaction offers a direct method for installing the vinyl group.
Suzuki Coupling: The Suzuki coupling utilizes a vinylboronic acid or a vinylboronate ester as the coupling partner for a 3-haloquinoline. nih.govlibretexts.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly attractive option.
Stille Coupling: The Stille coupling employs a vinyltin (B8441512) reagent, such as vinyltributyltin, to react with a 3-haloquinoline. organic-chemistry.orgnih.govwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback.
A summary of representative transition-metal catalyzed vinylation reactions is presented in Table 1.
Table 1: Transition-Metal Catalyzed Vinylation Reactions for Quinoline Scaffolds
| Reaction | Haloquinoline Substrate | Vinylating Agent | Catalyst System |
| Heck Reaction | 3-Bromoquinoline derivative | Ethylene / Vinylboronic acid | Pd(OAc)₂, Phosphine ligand, Base |
| Suzuki Coupling | 3-Bromoquinoline derivative | Vinylboronic acid/ester | Pd(PPh₃)₄, Base |
| Stille Coupling | 3-Bromoquinoline derivative | Vinyltributyltin | Pd(PPh₃)₄ |
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
An alternative and widely used strategy to introduce the ethenyl group is through olefination of a 3-formylquinoline intermediate.
Wittig Reaction: The Wittig reaction employs a phosphorus ylide, typically generated from a methyltriphenylphosphonium (B96628) salt and a strong base, to react with the 3-formylquinoline. organic-chemistry.orgnih.gov This reaction reliably forms the carbon-carbon double bond.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnrochemistry.comconicet.gov.ar The HWE reaction often provides better yields and easier purification compared to the traditional Wittig reaction, as the phosphate (B84403) byproduct is water-soluble. This reaction typically favors the formation of the (E)-alkene.
The choice between these olefination methods may depend on the specific substrate and desired stereoselectivity.
Approaches to Carboxamide Formation at Position 8 and its Modifications
The final step in the synthesis of this compound is the formation of the amide bond at the C8 position. This is typically achieved by coupling a quinoline-8-carboxylic acid with ammonia (B1221849) or a protected ammonia equivalent. However, the steric hindrance around the C8 position can make this transformation challenging.
The standard method involves activating the carboxylic acid group. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia.
For more challenging couplings, particularly with sterically hindered substrates, modern peptide coupling reagents are employed. These reagents facilitate amide bond formation under mild conditions and often lead to higher yields. uni-kiel.depeptide.com
Table 2: Common Peptide Coupling Reagents for Amide Formation
| Reagent | Full Name |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DCC | Dicyclohexylcarbodiimide |
These reagents are typically used in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The choice of coupling reagent can be critical for achieving high yields in the amidation of sterically demanding quinoline-8-carboxylic acids.
Amidation Reactions and Amine Coupling Strategies
The formation of the amide bond in this compound is a critical step, typically achieved by the coupling of 3-ethenylquinoline-8-carboxylic acid with a suitable amine source. This transformation relies on a variety of amidation reactions and amine coupling strategies, often employing activating agents to facilitate the reaction.
A common approach involves the use of coupling reagents that convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by an amine. mdpi.com These reagents are broadly categorized into phosphonium (B103445) and aminium (uronium) types, which are known for high coupling rates and minimal side reactions when used with a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). mdpi.com
Several coupling reagents have proven effective in synthesizing amides from carboxylic acids. masterorganicchemistry.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used in conjunction with carbodiimides to enhance reaction rates and suppress racemization. mdpi.com The choice of reagent can be crucial for the success of the synthesis, with some reagents being more suitable for standard reactions and others for more challenging couplings. mdpi.com
Catalytic methods for direct amidation of carboxylic acids are also gaining prominence as they offer a more atom-economical alternative to the use of stoichiometric coupling reagents. researchgate.netrsc.org These methods often involve catalysts based on boron, ruthenium, or other transition metals, which can activate the carboxylic acid in situ. mdpi.comnih.gov For instance, a ruthenium catalyst can facilitate the reaction between a carboxylic acid and an amine in the presence of an alkyne as an activator, producing the amide with a volatile byproduct. nih.gov
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Type | Key Features |
|---|---|---|
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium | Well-suited for standard coupling reactions. mdpi.com |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium | More reactive than HBTU, based on the more reactive HOAt. mdpi.com |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Suitable for standard coupling reactions. mdpi.com |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | A classical coupling reagent, often used with additives like HOBt. mdpi.com |
| EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | Carbodiimide | Water-soluble carbodiimide, useful in aqueous media. mdpi.com |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium | Based on OxymaPure, considered a safer alternative to HOBt-based reagents. mdpi.com |
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of derivatives of this compound is a nuanced area of organic chemistry, focusing on the control of stereochemistry at various points in the molecular structure. While specific literature on the stereoselective synthesis of this exact compound is limited, general principles of asymmetric synthesis can be applied to its derivatives.
Stereoselective reactions aim to produce a single stereoisomer or a mixture where one stereoisomer predominates. masterorganicchemistry.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods where existing stereocenters influence the formation of new ones.
For derivatives of this compound, stereoselectivity could be introduced at several key positions. For instance, asymmetric hydrogenation of the ethenyl group could lead to a chiral ethyl-substituted quinoline. This often involves the use of transition metal catalysts with chiral ligands. Another approach could be the asymmetric synthesis of the quinoline ring itself, for example, through a chiral-catalyzed Diels-Alder reaction to form a tetrahydroquinoline precursor with defined stereochemistry. nih.gov
The use of chiral auxiliaries attached to the starting materials can also direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is set, the auxiliary is removed. Furthermore, diastereoselective reactions can be employed where the steric hindrance of one face of a molecule directs the approach of a reagent to the opposite face. masterorganicchemistry.com
Table 2: Potential Stereoselective Strategies for Derivatives
| Strategy | Description | Potential Application |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral catalyst to form a chiral center. | Conversion of the ethenyl group to a chiral ethyl group. |
| Chiral Lewis Acid Catalysis | Use of a chiral Lewis acid to catalyze a reaction, such as a Diels-Alder reaction, in an enantioselective manner. nih.gov | Asymmetric synthesis of the quinoline ring system. nih.gov |
| Organocatalysis | The use of small organic molecules as catalysts to induce stereoselectivity. | Asymmetric transformations on the quinoline core or its side chains. |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. youtube.com | Control of stereochemistry during the formation of the quinoline ring or modification of its substituents. |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com
For the synthesis of quinoline derivatives, several green approaches have been explored. tandfonline.comresearchgate.net These include the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy. ijpsjournal.comtandfonline.com
One of the key principles of green chemistry is the use of safer solvents. ijpsjournal.com For quinoline synthesis, water and ethanol (B145695) have been investigated as environmentally friendly alternatives to traditional organic solvents. tandfonline.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net
Catalytic methods are at the heart of green chemistry as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. rsc.org For the amidation step in the synthesis of this compound, employing a catalytic process instead of a traditional coupling reagent would be a significant green improvement. rsc.orgmdpi.com Reductive amination of the corresponding carboxylic acid using a heterogeneous catalyst and molecular hydrogen is another sustainable approach. rsc.org
Furthermore, the development of one-pot, multi-component reactions for the synthesis of the quinoline core can streamline the synthetic process, reduce the number of purification steps, and minimize waste generation. tandfonline.com
Table 3: Green Chemistry Approaches Applicable to the Synthesis
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Greener Solvents | Employing water, ethanol, or other benign solvents in the synthesis of the quinoline ring or in the amidation step. tandfonline.com |
| Alternative Energy Sources | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net |
| Catalysis | Employing catalytic amidation methods to avoid stoichiometric waste from coupling reagents. rsc.orgmdpi.com Using reusable heterogeneous catalysts. rsc.org |
| Atom Economy | Designing syntheses, such as multi-component reactions, that maximize the incorporation of all materials used in the process into the final product. tandfonline.com |
| Reducing Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethenylquinoline 8 Carboxamide Analogs
Rational Design and Synthesis of 3-Ethenylquinoline-8-carboxamide Derivatives
The rational design of this compound analogs would likely be guided by the established importance of the quinoline-8-carboxamide (B1604842) scaffold as a pharmacophore. For instance, a series of quinoline-8-carboxamides have been designed as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. bath.ac.ukresearchgate.net The design of these inhibitors often involves maintaining a specific conformation through an intramolecular hydrogen bond between the carboxamide proton and the quinoline (B57606) nitrogen. bath.ac.ukresearchgate.net
The synthesis of this compound would likely commence from a readily available starting material, such as 8-aminoquinoline (B160924) or a derivative thereof. A plausible synthetic route would involve the introduction of the carboxamide at the 8-position, followed by the installation of the ethenyl (vinyl) group at the 3-position.
A key intermediate for introducing diversity at the 3-position is 3-iodoquinoline-8-carboxamide. bath.ac.uk This intermediate can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. bath.ac.uk For the synthesis of this compound, a Stille coupling with vinyltributylstannane or a Suzuki coupling with a vinyl boronic acid derivative would be a logical approach.
Proposed Synthetic Route:
Amidation: Conversion of a suitable quinoline-8-carboxylic acid derivative to the corresponding carboxamide.
Halogenation: Introduction of an iodine atom at the 3-position of the quinoline ring to yield 3-iodoquinoline-8-carboxamide.
Vinylation: A palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki) between 3-iodoquinoline-8-carboxamide and a vinylating agent to furnish this compound.
This synthetic strategy allows for the late-stage introduction of the ethenyl group, which is an efficient way to generate structural diversity. bath.ac.uk
Impact of Substituent Variation on the Quinoline Ring of this compound
While no direct SAR data for this compound exists, studies on related 3-substituted quinoline-8-carboxamides as PARP-1 inhibitors provide valuable insights. The SAR of these compounds revealed that the nature of the substituent at the 3-position significantly influences inhibitory activity. bath.ac.ukresearchgate.net
The general findings suggest a requirement for small, narrow groups at the 3-position for optimal activity. bath.ac.uk Bulky substituents are generally not well-tolerated. The electronic properties of the substituent also play a role, with both electron-donating and electron-withdrawing groups having been explored.
In a broader context, substitutions at other positions on the quinoline ring also modulate biological activity. For example, in a series of 6-substituted quinolines derived from the c-Met inhibitor cabozantinib, a wide range of substituents were tolerated at the 6-position, with some modifications leading to enhanced antiproliferative effects. nih.gov Similarly, studies on quinoline-3-carboxamide (B1254982) derivatives have shown that substituents at the C-6 position influence the chemical shifts of neighboring protons and can affect antibacterial activity. researchgate.netdntb.gov.ua
Table 1: Impact of Substituents on the Biological Activity of Quinoline Analogs
| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
| Quinoline-8-carboxamide | 3 | Small, narrow groups | Favorable for PARP-1 inhibition | bath.ac.uk |
| Quinoline-8-carboxamide | 2 | Methyl | Increased potency for PARP-1 inhibition | bath.ac.uk |
| Cabozantinib (Quinoline) | 6 | Various polar groups | Tolerated, some enhanced c-Met inhibition | nih.gov |
| Quinoline-3-carboxamide | 6 | F, Cl, CH3 | Influenced antibacterial activity | researchgate.netdntb.gov.ua |
This interactive table summarizes the impact of substituent variations on the biological activity of different quinoline scaffolds, providing a framework for predicting the effects of modifications to this compound.
Role of the Ethenyl and Carboxamide Moieties in Modulating Activity Profiles
The ethenyl (vinyl) group is a valuable functional group in medicinal chemistry. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. The vinyl group can act as a Michael acceptor, potentially engaging in covalent interactions with biological targets. It can also participate in hydrophobic interactions within a receptor's binding pocket.
In a study of vinyl quinoline derivatives, these compounds were explored for their potential as anti-diabetic agents through in silico docking studies. researchgate.net The vinylquinoline scaffold showed promising interactions with the dipeptidyl peptidase-IV (DPP-IV) enzyme, suggesting that the vinyl group contributes to the binding affinity. researchgate.net Another study on 2-[(E)-2-(2-quinolyl)vinyl]quinoline highlights the role of the vinyl bridge in connecting two quinoline rings, a structural motif found in compounds with potential biological activities. ontosight.ai
The carboxamide moiety is a cornerstone of many pharmaceutical agents. It is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. biointerfaceresearch.com In the context of quinoline-8-carboxamides designed as PARP-1 inhibitors, the carboxamide group is crucial for maintaining a planar conformation through an intramolecular hydrogen bond with the quinoline nitrogen. bath.ac.ukresearchgate.net This pre-organization of the molecule is believed to be essential for its binding to the enzyme's active site.
Furthermore, the hybridization of quinoline scaffolds with moieties containing carboxamide linkers has been a successful strategy in developing new chemical entities with enhanced potency. nih.gov
Conformational Analysis and its Influence on Biological Interactions of this compound
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. mdpi.com For quinoline derivatives, the relative orientation of substituents can significantly impact their interaction with target proteins.
In the case of quinoline-8-carboxamides, a key conformational feature is the potential for an intramolecular hydrogen bond between the N-H of the carboxamide and the nitrogen atom of the quinoline ring. bath.ac.ukresearchgate.net This interaction locks the carboxamide group in a coplanar orientation with the quinoline ring system. This planarity is often a prerequisite for effective binding to the target, as it reduces the entropic penalty upon binding. The presence of this intramolecular hydrogen bond has been confirmed by X-ray crystallography and NMR studies in related quinoline-8-carboxamides. bath.ac.ukresearchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, would be invaluable in predicting the preferred conformation of this compound and how it might interact with various biological targets. mdpi.commdpi.com These in silico approaches can provide insights into the binding modes and help rationalize SAR data for a series of analogs.
Mechanistic Elucidation of 3 Ethenylquinoline 8 Carboxamide S Biological and Chemical Interactions
Identification of Molecular Targets and Binding Interactions for 3-Ethenylquinoline-8-carboxamide4.2. In Vitro Studies of Cellular Pathway Modulation by 3-Ethenylquinoline-8-carboxamide4.3. Enzyme Inhibition Kinetics and Mechanism of Action for 3-Ethenylquinoline-8-carboxamide4.4. DNA/RNA Interaction Studies (e.g., G-quadruplex binding)
Further research and publication of experimental data are required before a scientifically accurate article on the biological and chemical interactions of 3-Ethenylquinoline-8-carboxamide can be produced.
Computational and Theoretical Investigations of 3 Ethenylquinoline 8 Carboxamide
Quantum Chemical Studies of 3-Ethenylquinoline-8-carboxamide Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and chemical behavior of molecules. researchgate.net These calculations provide a microscopic view of electron distribution and orbital interactions, which govern the molecule's stability and reactivity. For this compound, these studies focus on how the quinoline (B57606) core, the ethenyl group, and the carboxamide substituent collectively influence its electronic properties.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.orgaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov
A small HOMO-LUMO energy gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. aimspress.com The energy of the HOMO is related to its ionization potential (electron-donating ability), while the LUMO's energy is related to its electron affinity (electron-accepting ability). researchgate.net In the case of this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring and the ethenyl group, while the LUMO would likely be centered on the quinoline system and the electron-withdrawing carboxamide group. This distribution facilitates intramolecular charge transfer, a property crucial for many biological activities. scirp.org
| Parameter | Energy (eV) | Implication for this compound |
|---|---|---|
| EHOMO | -6.65 | Indicates the energy level of the highest occupied molecular orbital, reflecting the molecule's capacity to donate electrons. scirp.org |
| ELUMO | -1.82 | Represents the energy level of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. scirp.org |
| Energy Gap (ΔE) | 4.83 | A moderate energy gap suggests a balance of stability and reactivity, allowing for charge transfer interactions crucial for bioactivity. nih.govscirp.org |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (prone to attack by electrophiles), while blue signifies regions of low electron density and positive electrostatic potential (prone to attack by nucleophiles). Green and yellow represent areas with intermediate potential. researchgate.net
For this compound, the MEP map would reveal specific reactive zones. The most negative potential (red) would be concentrated around the highly electronegative oxygen and nitrogen atoms of the carboxamide group, as well as the nitrogen atom of the quinoline ring. These sites are the primary locations for hydrogen bonding and electrophilic interactions. nih.govnih.gov Conversely, the hydrogen atoms of the amide group and those attached to the aromatic ring would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying electron delocalization and hyperconjugative interactions. icm.edu.pl It examines the transfer of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the delocalization. nih.gov
In this compound, significant stabilizing interactions are expected. Key among these would be the delocalization of the lone pair electrons from the nitrogen (LP(N)) and oxygen (LP(O)) atoms of the carboxamide group into the antibonding π* orbitals of the quinoline ring. Similarly, the π electrons of the ethenyl group and the quinoline ring contribute to a conjugated system, leading to extensive delocalization and stabilization. NBO analysis of the closely related 8-hydroxyquinoline (B1678124) shows strong delocalization within the ring system, a feature that would be preserved and enhanced by the substituents in this compound. icm.edu.pl
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of C=O | π* (N-C of amide) | ~30-40 | Lone pair delocalization stabilizing the amide bond. |
| LP (N) of amide | π* (C=O) | ~50-60 | Resonance stabilization within the carboxamide group. |
| π (Quinoline Ring) | π* (Ethenyl Group) | ~15-25 | Conjugation between the ring and the vinyl substituent. |
| π (Quinoline Ring) | π* (Carboxamide C=O) | ~5-10 | Conjugation between the ring and the carboxamide group. |
Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates. Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. researchgate.netmdpi.com
For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. Quinoline-3-carboxamides (B1200007) have been investigated as inhibitors of kinases, such as ATM kinase, which are involved in DNA damage response pathways. researchgate.net A typical docking study would predict a binding energy (usually in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site.
MD simulations, often run for hundreds of nanoseconds, would then track the atomic movements of the complex. nih.gov The stability is commonly evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation time suggests a stable binding mode. researchgate.net These simulations for this compound would likely show that the quinoline nitrogen and the carboxamide group form stable hydrogen bonds within the active site, anchoring the molecule effectively. researchgate.net
| Parameter | Value/Description | Reference/Context |
|---|---|---|
| Target Protein | ATM Kinase | Kinases are common targets for quinoline-based inhibitors. researchgate.net |
| Binding Affinity | -8.0 to -9.5 kcal/mol | Indicates strong and favorable binding within the active site. researchgate.net |
| Key Interacting Residues | Lys, Asp, Asn, Val | Hydrogen bonding with amide and hydrophobic interactions with the quinoline ring are typical. nih.govresearchgate.net |
| MD Simulation Stability (RMSD) | Stable fluctuation around 2-3 Å | Suggests the ligand remains securely bound in the active site over time. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of known molecules and then using statistical methods to create a mathematical equation that predicts the activity or property.
For analogs of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. rsc.org These models generate 3D contour maps that visualize which regions of the molecule should be modified to enhance activity. For instance, a CoMFA map might indicate that adding a bulky group in one area (a sterically favored region) or an electron-withdrawing group in another (an electrostatically favored region) would improve biological potency. The predictive power of QSAR models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.org A high q² value (typically > 0.5) indicates a model with good predictive ability.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (External validation) | Significance |
|---|---|---|---|---|
| CoMFA | 0.783 | 0.944 | 0.851 | Indicates a statistically robust model with high internal and external predictive power for steric and electrostatic fields. rsc.org |
| CoMSIA | 0.728 | 0.982 | 0.814 | Provides a reliable model considering multiple fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor) with good predictive ability. rsc.org |
Prediction of Reactivity and Degradation Pathways for this compound
The computational analyses described above can be integrated to predict the most likely pathways for the chemical reactivity and degradation of this compound.
Reactivity Sites: The HOMO-LUMO analysis identifies the molecule as being moderately reactive, capable of participating in charge-transfer reactions. scirp.org The MEP map pinpoints the specific atoms that will act as reactive centers: the nitrogen and oxygen atoms of the carboxamide group are prime sites for electrophilic attack and protonation, while the ethenyl double bond is susceptible to electrophilic addition. researchgate.net
Bond Stability: NBO analysis can highlight the relative strengths of different bonds. Hyperconjugative interactions stabilize the core structure, but the π-bonds of the ethenyl group and the quinoline ring are inherently more reactive than the sigma bond framework.
Predicted Degradation: Based on these findings, potential degradation pathways could involve:
Hydrolysis: The amide bond of the carboxamide group is a potential site for hydrolysis under acidic or basic conditions, which would break the molecule into 3-ethenylquinoline-8-carboxylic acid and ammonia (B1221849).
Oxidation: The electron-rich quinoline ring and the ethenyl double bond are susceptible to oxidation. The ethenyl group could be oxidized to form an epoxide or cleaved to yield an aldehyde.
Electrophilic Addition: The double bond of the ethenyl substituent is a likely site for reaction with environmental electrophiles.
These theoretical predictions provide a foundational understanding of the molecule's chemical behavior, guiding experimental studies on its synthesis, application, and environmental fate.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Ethenylquinoline 8 Carboxamide
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel or synthesized chemical entities like 3-ethenylquinoline-8-carboxamide. These methods provide detailed information about the molecular framework, connectivity of atoms, and spatial arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for a complete assignment of all proton and carbon signals and to establish the stereochemistry of the molecule.
¹H NMR: The proton NMR spectrum would provide key information about the number of different types of protons and their local electronic environments. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the ethenyl group (-CH=CH₂) would exhibit characteristic shifts and coupling patterns in the vinyl region (typically 5.0-6.5 ppm). The amide protons (-CONH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms of the quinoline ring would resonate in the aromatic region (120-150 ppm), while the carbonyl carbon of the carboxamide group would be found further downfield (typically 160-180 ppm). The sp² carbons of the ethenyl group would also have distinct chemical shifts.
2D NMR Techniques: To definitively assign the complex spectral data and elucidate the connectivity, several 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, for instance, within the quinoline ring system and the ethenyl group.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is vital for connecting the ethenyl and carboxamide substituents to the quinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the orientation of the ethenyl group relative to the quinoline ring.
A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity |
| H2 (quinoline) | 8.9 | d |
| H4 (quinoline) | 8.1 | s |
| H5 (quinoline) | 7.8 | d |
| H6 (quinoline) | 7.6 | t |
| H7 (quinoline) | 8.0 | d |
| -CH=CH₂ (vinyl) | 6.8 | ddd |
| -CH=CH ₂ (vinyl, trans) | 5.9 | d |
| -CH=CH ₂ (vinyl, cis) | 5.5 | d |
| -CONH₂ | 7.5 (broad) | s |
d: doublet, s: singlet, t: triplet, ddd: doublet of doublet of doublets
Hyphenated Mass Spectrometry Techniques for Impurity Profiling and Metabolite Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes an invaluable method for impurity profiling and metabolite identification.
For this compound, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would be the preferred technique. A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would provide accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.
In impurity profiling, LC-MS would be used to separate the main compound from any by-products or degradation products. The mass spectra of these impurities would then be analyzed to propose their structures.
For metabolite identification, a biological sample (e.g., plasma, urine) would be analyzed by LC-MS/MS after administration of the compound. The data would be screened for predicted metabolites, such as hydroxylated or glucuronidated derivatives, by searching for their expected exact masses.
A hypothetical fragmentation pattern for this compound in a tandem mass spectrum is outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) (from carboxamide) |
| [M+H]⁺ | [M+H - C₂H₂]⁺ | Acetylene (from ethenyl group) |
| [M+H]⁺ | [M+H - CONH₂]⁺ | Carboxamide radical |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational changes and intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1680-1650 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring and the ethenyl group would be observed in the 1650-1450 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy is often complementary to FT-IR. Aromatic C-H stretching vibrations typically give strong Raman signals. The C=C stretching of the ethenyl group would also be expected to be Raman active.
By studying shifts in the positions and changes in the intensities of these vibrational bands under different conditions (e.g., in different solvents or at various temperatures), information about conformational changes and intermolecular hydrogen bonding involving the carboxamide group can be obtained.
A table of expected characteristic FT-IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-CONH₂) | N-H stretch | 3400-3200 (two bands) |
| Amide (-CONH₂) | C=O stretch (Amide I) | 1680-1650 |
| Amide (-CONH₂) | N-H bend (Amide II) | 1640-1600 |
| Quinoline/Ethenyl | C=C / C=N stretch | 1650-1450 |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Vinyl C-H | C-H stretch | 3080-3010 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and quantitative analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed.
Mobile Phase and Stationary Phase: A C18 column would be a suitable stationary phase, offering good retention for the relatively nonpolar quinoline ring. The mobile phase would typically consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation of the main compound from any impurities with different polarities.
Detection Systems:
UV-Vis Detector: The quinoline ring system is a strong chromophore, meaning it absorbs ultraviolet (UV) light. A UV-Vis detector set at a wavelength of maximum absorbance (λ_max) would provide high sensitivity for detection and quantification.
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This type of detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This is extremely useful for peak purity analysis and for identifying co-eluting impurities.
Fluorescence Detector: Quinoline derivatives are often fluorescent. If this compound exhibits native fluorescence, a fluorescence detector could offer even higher sensitivity and selectivity than a UV detector.
Mass Spectrometric (MS) Detector: As discussed earlier, coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and is invaluable for impurity identification.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC analysis due to the polar carboxamide group and the relatively high molecular weight, it could potentially be analyzed after derivatization.
Derivatization: The primary amide group could be derivatized to a less polar and more volatile functional group, for example, by silylation to form a trimethylsilyl (B98337) (TMS) derivative.
Advanced Electrophoretic and Capillary Separation Techniques
The analysis of complex molecules like this compound can be effectively achieved using advanced electrophoretic and capillary separation techniques. These methods offer high efficiency, resolution, and sensitivity, making them suitable for the characterization and quantification of this compound in various matrices.
Capillary Electrophoresis (CE): CE separates compounds based on their differential migration in an electric field. For a compound like this compound, which possesses a basic quinoline nitrogen, the migration behavior would be significantly influenced by the pH of the background electrolyte (BGE). nih.gov In acidic conditions, the quinoline nitrogen would be protonated, leading to a positive charge and enabling separation by capillary zone electrophoresis (CZE). The choice of BGE, its concentration, and the applied voltage are critical parameters to optimize for achieving efficient separation. For instance, a study on related quinoline derivatives utilized an acetate-Tris buffer to achieve optimal separation. nih.gov
Micellar Electrokinetic Chromatography (MEKC): MEKC, a hybrid of electrophoresis and chromatography, is particularly useful for separating neutral or sparingly soluble compounds, and can also be applied to charged molecules. wikipedia.orgnih.gov In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration (CMC). This forms micelles that act as a pseudo-stationary phase. The separation of this compound would then depend on its partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. news-medical.net The choice of surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), its concentration, and the use of organic modifiers can be tailored to optimize the separation selectivity. wikipedia.org
Capillary Electrochromatography (CEC): CEC combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography (HPLC). wikipedia.org In CEC, a capillary is packed with a stationary phase, and the mobile phase is driven by electroosmotic flow (EOF). The separation of this compound would be based on a combination of its electrophoretic migration and its interactions with the stationary phase. wikipedia.org This technique can offer unique selectivity compared to CE and MEKC. The selection of the stationary phase (e.g., C18) and the composition of the mobile phase are key to developing a successful CEC method.
A comparative overview of these techniques for the analysis of a compound analogous to this compound is presented in the table below.
| Technique | Principle of Separation | Typical Stationary/Pseudo-stationary Phase | Typical Mobile Phase/BGE | Potential Advantages for this compound Analysis |
| Capillary Zone Electrophoresis (CZE) | Differential migration based on charge-to-size ratio. nih.gov | None (open capillary) | Acetate or phosphate (B84403) buffer at acidic pH. nih.gov | High efficiency, minimal sample consumption. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between an aqueous phase and a micellar pseudo-stationary phase. wikipedia.orgnih.gov | Surfactants (e.g., SDS) above CMC. wikipedia.org | Borate or phosphate buffer containing the surfactant. nih.gov | Ability to separate neutral and charged compounds, high selectivity. ijpsonline.com |
| Capillary Electrochromatography (CEC) | Combination of electrophoretic migration and chromatographic partitioning. wikipedia.org | Packed stationary phase (e.g., C18, silica). wikipedia.org | Acetonitrile/buffer mixture. | High efficiency and selectivity, suitable for complex matrices. |
Validation Parameters and Method Development for this compound Analysis
The development and validation of an analytical method for the quantification of this compound are crucial to ensure the reliability and accuracy of the results. The validation process should be conducted in accordance with the International Conference on Harmonisation (ICH) guidelines.
Method Development: The development of a robust analytical method, for instance using High-Performance Liquid Chromatography (HPLC), would involve a systematic optimization of various parameters. This includes the selection of an appropriate column (e.g., a C18 column for reversed-phase chromatography), the mobile phase composition (e.g., a mixture of acetonitrile and a buffer), the flow rate, and the detector wavelength (based on the UV-Vis spectrum of this compound).
Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, and a sample spiked with this compound.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a stock solution and plotting the detector response against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity.
Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A summary of typical validation parameters for a hypothetical HPLC method for this compound is provided in the table below.
| Parameter | Acceptance Criteria | Hypothetical Result for this compound Analysis |
| Specificity | No interference at the retention time of the analyte. | The method is specific. |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 |
| Range | To be defined based on the intended application. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | The method is robust. |
Pharmacological Potential and Preclinical Evaluation of 3 Ethenylquinoline 8 Carboxamide
In Vitro Efficacy Assessments in Relevant Biological Models
The in vitro efficacy of the quinoline-4-carboxamide series has been primarily investigated in the context of antimalarial activity.
Cell-Based Assays for Specific Biological Activities (e.g., anticancer, antiviral, antibacterial)
The primary focus of cell-based assays for the quinoline-4-carboxamide series has been on their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A phenotypic screen of a chemical library against the blood stage of the P. falciparum 3D7 strain identified the quinoline-4-carboxamide scaffold as a promising starting point for antimalarial drug discovery. nih.gov
The initial hit compound demonstrated good in vitro activity against a chloroquine-sensitive strain of P. falciparum and exhibited a selectivity index greater than 100-fold when compared to a human cell line (MRC-5), indicating a favorable preliminary profile for further optimization. nih.gov Subsequent medicinal chemistry efforts focused on modifying the quinoline-4-carboxamide core to enhance its antiplasmodial potency. nih.govnih.gov This optimization process led to the development of analogues with low nanomolar in vitro potency against P. falciparum. nih.govresearchgate.net
| Compound/Series | Assay Type | Target Organism/Cell Line | Key Findings |
| Quinoline-4-carboxamide Hit Compound | Phenotypic Screen | Plasmodium falciparum (3D7 strain) | Moderate initial potency (EC50 = 120 nM) nih.govnih.gov |
| Optimized Quinoline-4-carboxamides | Antiplasmodial Activity Assay | Plasmodium falciparum | Low nanomolar in vitro potency achieved through structural modifications nih.gov |
| Quinoline-4-carboxamide Series | Cytotoxicity Assay | Human Cell Line (MRC-5) | >100-fold selectivity index, suggesting low cytotoxicity to human cells nih.gov |
Enzyme Assays and Receptor Binding Studies
A significant breakthrough in understanding the mechanism of action of the quinoline-4-carboxamide series was the identification of its molecular target. Studies have revealed that these compounds act by inhibiting the translation elongation factor 2 (PfEF2) in Plasmodium falciparum. nih.govresearchgate.net PfEF2 is a crucial enzyme for protein synthesis in the parasite, and its inhibition leads to a cessation of parasite growth and proliferation. nih.gov This novel mechanism of action is distinct from that of many existing antimalarial drugs, making the quinoline-4-carboxamide series a valuable area of research in the face of growing drug resistance. nih.gov
In Vivo Efficacy Studies in Non-Human Animal Models (Focus on effects, not safety/toxicity profiles)
The promising in vitro activity of the optimized quinoline-4-carboxamide analogues prompted their evaluation in in vivo models of malaria. The standard model for these studies is the Plasmodium berghei-infected mouse model. nih.govnih.gov
Several compounds from the series demonstrated excellent oral efficacy in this model, with some achieving ED90 values (the dose required to produce a 90% reduction in parasitemia) below 1 mg/kg when administered orally over four days. nih.govresearchgate.net For instance, one of the lead compounds, after structural optimization to improve in vitro potency, showed enhanced in vivo efficacy with an ED90 of 2.6 mg/kg. nih.gov Further optimization of the pharmacokinetic properties of the series led to the identification of compounds with even more potent in vivo effects. nih.gov
| Compound Series | Animal Model | Key Findings |
| Optimized Quinoline-4-carboxamides | P. berghei-infected mouse model | ED90 values below 1 mg/kg with oral administration nih.govresearchgate.net |
| Lead Quinoline-4-carboxamide Analogues | P. berghei-infected mouse model | Significant reduction in parasitemia upon oral dosing nih.gov |
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
The preclinical ADME profile of the quinoline-4-carboxamide series was a key focus of the lead optimization program, aiming to develop compounds suitable for oral administration. nih.gov
In Vitro Metabolic Stability and Metabolite Identification
The initial hit compound from the quinoline-4-carboxamide series was found to be metabolically unstable, with a high intrinsic clearance in hepatic microsomes. nih.gov This prompted medicinal chemistry efforts to improve metabolic stability. In vitro DMPK (Drug Metabolism and Pharmacokinetics) data were generated for selected analogues, including assessments in mouse, rat, and human liver microsomes. nih.gov These studies guided the structural modifications necessary to enhance metabolic stability, a critical factor for achieving adequate drug exposure in vivo. nih.govresearchgate.net
Tissue Distribution in Preclinical Models
While specific tissue distribution studies for "3-Ethenylquinoline-8-carboxamide" are not available, the principles of tissue distribution in preclinical models are well-established. nih.govnih.gov For drug candidates, understanding how a compound distributes into various tissues is crucial for predicting both its efficacy and potential toxicity. nih.gov In vivo pharmacokinetic studies in mice for lead quinoline-4-carboxamides provided insights into their distribution. nih.gov These studies revealed parameters such as the volume of distribution (Vdss), which gives an indication of the extent of a drug's distribution in the body's tissues compared to the plasma. nih.gov For example, one lead compound exhibited a moderate volume of distribution in mice. nih.gov The distribution of a compound into its target tissue is essential for its pharmacological effect. nih.gov
Future Perspectives and Research Challenges for 3 Ethenylquinoline 8 Carboxamide
Design and Synthesis of Next-Generation 3-Ethenylquinoline-8-carboxamide Analogs with Enhanced Specificity
The development of future analogs of this compound will likely focus on systematic structural modifications to enhance target specificity and optimize therapeutic properties. Research on related quinoline-carboxamides has demonstrated that even minor structural changes can lead to significant shifts in biological activity and selectivity. researchgate.netresearchgate.net A key strategy involves creating focused libraries of analogs for screening against various biological targets.
One promising approach is the modification of substituents on the quinoline (B57606) ring. For instance, the introduction of small, electron-donating or electron-withdrawing groups at various positions could modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins. A notable precedent is the development of Tasquinimod, a quinoline-3-carboxamide (B1254982), where a library of analogs was screened to maximize on-target activity while minimizing off-target effects, leading to the identification of a third-generation clinical candidate, ESATA-20, with a superior therapeutic index. nih.govnih.gov
Another critical area for modification is the 3-ethenyl group itself. This vinyl moiety is a versatile handle for further chemical transformations. It can be hydrogenated to an ethyl group, oxidized, or used in cycloaddition reactions to create more complex, rigid structures that may offer higher binding specificity.
Furthermore, diversification of the carboxamide portion of the molecule presents a rich field for exploration. Synthesizing a series of N-substituted amides by reacting the corresponding quinoline-8-carboxylic acid with various amines can introduce a wide range of functionalities, altering properties like solubility, cell permeability, and hydrogen bonding capabilities with the target. bohrium.com Research on quinoline-8-carboxamides as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) has shown that substituents at the 2-position of the quinoline ring can significantly increase potency. researchgate.netacs.org
Table 1: Strategies for Analog Design and Their Potential Impact
| Modification Strategy | Examples of Analogs | Potential Impact on Specificity |
| Quinoline Ring Substitution | Introduction of methoxy, chloro, or methyl groups at positions 2, 4, 5, or 7. | Alters electronic distribution and steric profile, potentially enhancing binding to specific enzyme pockets or receptors. |
| Ethenyl Group Modification | Hydrogenation to 3-ethyl; epoxidation; participation in Diels-Alder reactions. | Modifies molecular shape and reactivity; creates more rigid scaffolds that can improve selectivity. |
| Carboxamide N-Substitution | Reaction with various aliphatic or aromatic amines to form N-alkyl or N-aryl carboxamides. | Modulates lipophilicity, solubility, and hydrogen bonding patterns, crucial for target interaction and pharmacokinetic properties. |
Exploration of Novel Therapeutic and Industrial Applications for this compound
The quinoline framework is a privileged structure in drug discovery, with derivatives showing a remarkable breadth of biological activities. nih.govjetir.orgnih.gov Consequently, this compound and its future analogs are prime candidates for investigation across a spectrum of therapeutic areas.
Therapeutic Applications: Given that various quinoline-carboxamides have demonstrated anticancer properties, this is a primary area of interest. nih.gov For example, quinoline-8-carboxamides have been identified as potent inhibitors of PARP-1, a crucial enzyme in DNA repair and a validated target in oncology. researchgate.netacs.org The unique structure of this compound warrants its evaluation as a PARP inhibitor or as a modulator of other cancer-related pathways like c-Met, VEGF, and EGF receptors. nih.gov Beyond cancer, the quinoline nucleus is central to antimalarial drugs, and its derivatives have shown anti-inflammatory, neuroprotective, antibacterial, and antifungal activities. nih.govresearchgate.netnih.gov The immunomodulatory effects of quinoline-3-carboxamides (B1200007) like Paquinimod suggest a potential role in treating autoimmune diseases. researchgate.net
Industrial Applications: The utility of quinoline derivatives extends beyond medicine into materials science. researchgate.net Their conjugated aromatic structure often imparts unique photophysical properties, making them suitable for use as dyes, fluorescent sensors, and components in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The introduction of the ethenyl group in this compound extends the π-conjugated system, which could lead to interesting absorption and emission characteristics. This opens up possibilities for its use in optoelectronic devices or as a specialized chemical probe. nih.gov Furthermore, the core quinoline structure is used in the manufacturing of catalysts and corrosion inhibitors. wikipedia.org
Table 2: Potential Applications Based on the Quinoline-Carboxamide Scaffold
| Application Area | Specific Target/Use | Rationale Based on Related Compounds |
| Therapeutic | Anticancer (e.g., PARP-1 inhibition) | Quinoline-8-carboxamides are known PARP-1 inhibitors. researchgate.netacs.org |
| Anti-inflammatory | The quinoline framework is a template for anti-inflammatory agents. researchgate.net | |
| Neuroprotective | Derivatives have shown potential against neurodegenerative diseases. nih.gov | |
| Antimicrobial/Antifungal | The scaffold is present in many antimicrobial drugs. nih.gov | |
| Antimalarial | Quinoline is the core of drugs like chloroquine (B1663885) and quinine. wikipedia.org | |
| Industrial | Organic Electronics (OLEDs) | Extended π-conjugation may yield useful photophysical properties. nih.gov |
| Fluorescent Sensors | Quinoline derivatives are used as chemosensors for metal ions. | |
| Dyes & Pigments | The chromophoric nature of the quinoline ring is well-established. wikipedia.org |
Advancements in Synthetic Methodologies for Scalable Production
For any promising compound to move from laboratory curiosity to a viable product, the development of efficient, cost-effective, and scalable synthetic routes is paramount. Traditional methods for quinoline synthesis, such as the Friedländer condensation, often require harsh conditions and may not be suitable for complex, highly functionalized molecules. researchgate.netmdpi.com
Modern synthetic organic chemistry offers a host of advanced methodologies that could be applied to the production of this compound. Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, the 3-ethenyl group could be installed via a Suzuki coupling of a 3-bromo or 3-iodoquinoline (B1589721) precursor with vinylboronic acid, or a Stille coupling with a vinyltin (B8441512) reagent. researchgate.netacs.org These reactions are known for their high efficiency and tolerance of a wide range of functional groups.
The principles of green chemistry are increasingly guiding synthetic strategy to reduce environmental impact. numberanalytics.com For the synthesis of quinoline derivatives, this includes the use of recyclable heterogeneous catalysts, nanocatalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. numberanalytics.comnih.gov Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages for scalability, process control, and safety over traditional batch processing. numberanalytics.com These advanced methodologies will be crucial for the sustainable and industrial-scale production of this compound and its analogs.
Integration of Artificial Intelligence and Machine Learning in this compound Research
In drug discovery, ML models can be trained on large datasets of known compounds to predict the biological activity of new molecules. This technique, known as Quantitative Structure-Activity Relationship (QSAR), can be used to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. mdpi.comyoutube.com Generative AI models can even design entirely new molecules with optimized properties from the ground up. youtube.com
Table 3: Application of AI/ML in this compound Research
| AI/ML Application | Specific Tool/Technique | Objective |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new analogs and identify key structural features for potency and selectivity. youtube.com |
| Target Identification | Molecular Docking & Virtual Screening | Screen the compound against databases of protein structures to identify potential biological targets. mdpi.com |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel analogs with desired therapeutic properties (e.g., high efficacy, low toxicity). youtube.com |
| Synthetic Route Planning | Retrosynthesis Prediction Models | Propose efficient and scalable synthetic routes to the target molecule and its analogs. nih.govchemrxiv.org |
Q & A
Q. What are the recommended synthetic routes for 3-Ethenylquinoline-8-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthetic routes often involve cyclization of nitro-substituted precursors followed by reduction and functionalization. For example, PPA-catalyzed thermal lactamization (used for analogous quinoline derivatives) requires precise temperature control (110–130°C) and anhydrous conditions to achieve >75% yield . Key factors include:
- Catalyst selection: Acidic catalysts (e.g., polyphosphoric acid) improve ring closure efficiency.
- Nitro group reduction: Use of SnCl₂/HCl or catalytic hydrogenation ensures selective reduction without side reactions .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Q. What in vitro biological screening models are appropriate for initial evaluation of this compound's therapeutic potential?
- Methodological Answer: Start with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) in disease-relevant cell lines (e.g., cancer or neuronal models). For antimicrobial studies, use MIC assays against Gram-positive/negative bacteria . Include positive controls (e.g., ciprofloxacin for antibacterial studies) and dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?
- Methodological Answer: Perform multi-parametric validation:
- Re-dock ligands using flexible receptor models (e.g., induced-fit docking) to account for protein conformational changes .
- Experimental validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and compare with docking scores.
- Address false positives by testing analogs with modified substituents (e.g., replacing ethenyl with ethynyl groups) .
Q. What strategies optimize the quinoline ring substitution pattern to enhance target specificity while maintaining metabolic stability?
- Methodological Answer: Focus on substituent electronic effects :
Q. What advanced computational modeling approaches accurately predict the binding conformation of this compound with neurological targets?
- Methodological Answer: Combine molecular dynamics (MD) simulations (100 ns trajectories) with binding free energy calculations (MM-PBSA/GBSA). For example:
- Model interactions with NMDA receptors using homology-built structures from PDB templates (e.g., 6PSL).
- Validate predictions via mutagenesis studies (e.g., alanine scanning of key receptor residues) .
Q. How should researchers address discrepancies in reported synthetic yields across different laboratories for this compound?
- Methodological Answer: Standardize protocols:
- Reproducibility checks: Provide detailed reaction logs (e.g., exact reagent grades, humidity levels).
- Quality control: Use HPLC purity thresholds (>95%) and quantify intermediates via <sup>19</sup>F NMR (if applicable) .
- Collaborative validation: Share samples between labs for cross-testing under identical conditions .
Q. What methodologies enable precise analysis of structure-activity relationships (SAR) for the ethenyl substituent in this compound analogs?
- Methodological Answer: Develop a systematic analog library :
Q. Which orthogonal purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer: Combine column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) with recrystallization (ethanol/water). For challenging separations:
Q. How can researchers validate proposed metabolic pathways of this compound using isotope labeling and mass spectrometry?
- Methodological Answer:
Synthesize <sup>13</sup>C-labeled analogs at the ethenyl position and administer to hepatocyte models. Analyze metabolites via: - LC-MS/MS: Detect hydroxylated or glucuronidated products with mass shifts (e.g., +16 Da for hydroxylation).
- Stable isotope tracing: Track <sup>13</sup>C incorporation into metabolites using isotopologue distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
